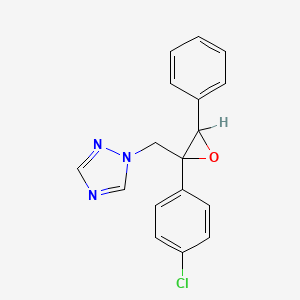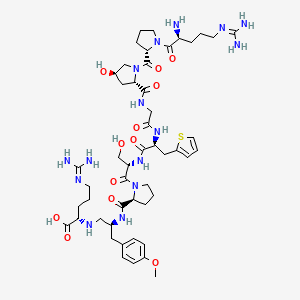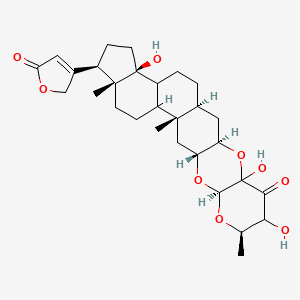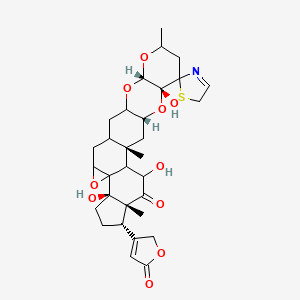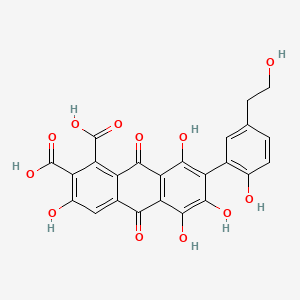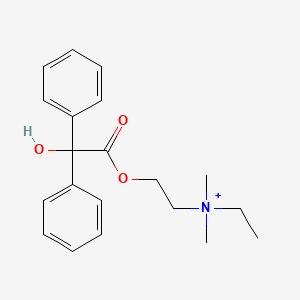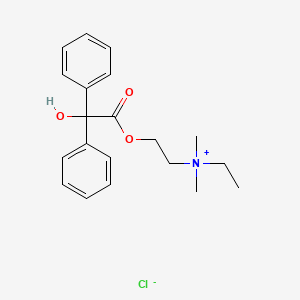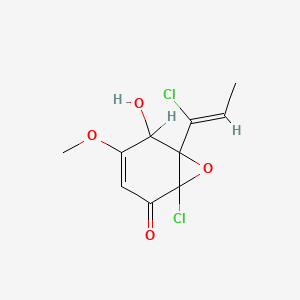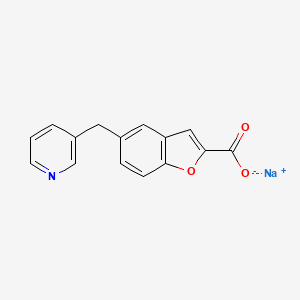
Furegrelate sodium
Overview
Description
Furegrelate sodium, also known as sodium 5-(3’-pyridinylmethyl)benzofurancarboxylic acid (U-63557A), is a potent, specific, and orally available thromboxane synthase inhibitor . It was originally developed by Pfizer Inc. for the treatment of various diseases including hypertension, thrombosis, and renal disorders .
Synthesis Analysis
Furegrelate is a synthetic compound that cannot be synthesized by the human body . Several pathways were proposed for the synthesis of Furegrelate sodium salt and related compounds .Molecular Structure Analysis
The empirical formula of Furegrelate sodium is C15H10NNaO3 . It is an achiral, organic molecule containing a pyridine ring and a carboxylic acid group . The compound is a member of the benzofurans and can be found in a variety of forms .Chemical Reactions Analysis
Furegrelate sodium is a thromboxane synthase inhibitor . It acts by specifically inhibiting the thromboxane synthase enzyme .Physical And Chemical Properties Analysis
Furegrelate sodium has a molecular weight of 275.23 . It is not well-soluble in pH-neutral aqueous environments and can therefore pass the lipophilic cell membranes .Scientific Research Applications
Furegrelate sodium is a compound with the empirical formula C15H10NNaO3 . It’s also known by the synonym 5-(3-Pyridinylmethyl)benzofurancarboxylic acid sodium-potassium salt . It’s typically stored at temperatures around -20°C .
In terms of its application, Furegrelate sodium is known to be a Thromboxane synthetase inhibitor . Thromboxane synthetase is an enzyme involved in the production of thromboxane, which is a type of eicosanoid. Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids (PUFAs) that are similar to arachidonic acid. Thromboxane is involved in the promotion of platelet aggregation, vasoconstriction, and bronchoconstriction, and thus, plays a significant role in the pathophysiology of thrombosis and inflammation.
Furegrelate sodium is a compound known for its thromboxane synthetase inhibiting properties . Here are some potential applications based on this property:
-
Cardiovascular Research
-
Inflammation Research
-
Pharmacokinetic Studies
-
Arrhythmia Research
-
Ischemic Heart Disorders Research
-
Animal Studies
properties
IUPAC Name |
sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTIPIZROJAKOJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045226 | |
| Record name | Furegrelate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furegrelate sodium | |
CAS RN |
85666-17-7 | |
| Record name | Furegrelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furegrelate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUREGRELATE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F11B27M90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



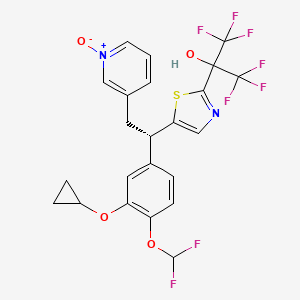
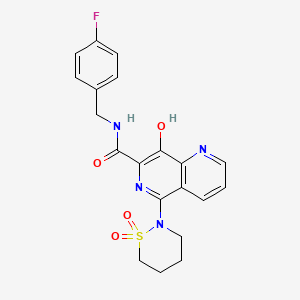
![(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B1674199.png)
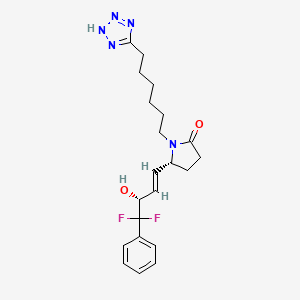
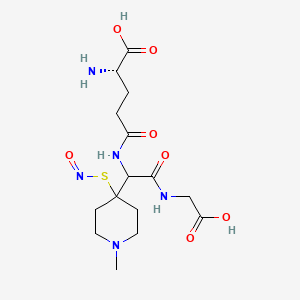
![methyl (2S)-2-[2,6-dimethyl-N-(1,2-oxazole-5-carbonyl)anilino]propanoate](/img/structure/B1674204.png)
